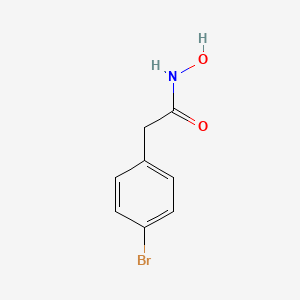

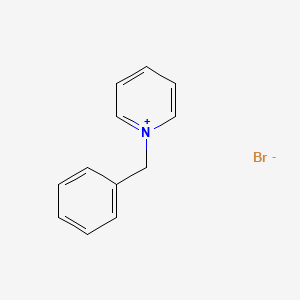

2-(4-bromophenyl)-N-hydroxyacetamide

Overview

Description

The compound “2-(4-bromophenyl)-N-hydroxyacetamide” likely contains a bromophenyl group, which is a phenyl ring with a bromine atom attached, and a hydroxyacetamide group, which is an acetamide (a derivative of acetic acid) with a hydroxyl group attached .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be determined using techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography. These techniques can provide detailed information about the arrangement of atoms within the molecule .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its specific structure and the conditions under which it is reacted. Similar compounds, such as 4-bromophenylacetic acid, undergo various reactions including the formation of hydrazone derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility, and spectral properties .Scientific Research Applications

Synthesis and Pharmacological Properties

- Synthesis and Assessment : The synthesis of novel acetamide derivatives, including those related to 2-(4-bromophenyl)-N-hydroxyacetamide, has been explored for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic applications. These compounds, synthesized through a multi-step reaction sequence, displayed activities comparable to standard drugs, particularly when certain groups like bromo, tert-butyl, and nitro were present (Rani, Pal, Hegde, & Hashim, 2016).

Chemical Synthesis and Derivatives

- Novel Derivative Synthesis : Studies have involved the creation of novel derivatives using components like N-bromoacetamide in aqueous organic solvents. This includes the synthesis of 2-phosphinoylphospholane 1-oxide derivatives, showcasing the chemical versatility of compounds related to this compound (Miyamoto, Yamashita, & Oshikawa, 1992).

Analytical Chemistry and Environmental Applications

- Miticides Detection : The compound has been used in the development of immunoassays for the analysis of miticides, such as bromopropylate. This application demonstrates the compound's utility in environmental and analytical chemistry (Ramón‐Azcón, Sánchez-Baeza, Sanvicens, & Marco, 2009).

Structural and Crystallographic Studies

- Crystal Structure Analysis : The compound's derivatives, like N-phenyl-2-hydroxyacetamide, have been examined for their crystal structures, revealing insights into molecular arrangements and interactions. This research contributes to the understanding of molecular and crystallographic properties (Perpétuo & Janczak, 2009).

Medical and Pharmacological Research

- Pharmacological Evaluation : Derivatives of this compound have been assessed for their potential as anticonvulsant agents. This includes studying the synthesis of N-acetyl enamides, which are considered in the context of treating epilepsy and related disorders (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Mechanism of Action

Target of Action

It is known that similar compounds, such as 4-bromophenylacetic acid, have been used in the synthesis of various hydrazone derivatives . These derivatives have been found to interact with various targets, depending on the specific derivative and its structure .

Mode of Action

Related compounds, such as 4-bromophenylacetic acid, have been used to create hydrazone derivatives . These derivatives are formed by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen . This suggests that 2-(4-bromophenyl)-N-hydroxyacetamide may also interact with its targets through a similar mechanism.

Biochemical Pathways

For instance, plant protoplasts conjugate aspartic acid with 4-bromophenylacetic acid to form 4-bromophenylacetyl-L-aspartic acid . This suggests that this compound may also affect similar biochemical pathways.

Result of Action

For instance, indole derivatives, which share a similar aromatic structure, have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that the success of suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that similar environmental factors may influence the action of this compound.

Safety and Hazards

properties

IUPAC Name |

2-(4-bromophenyl)-N-hydroxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-7-3-1-6(2-4-7)5-8(11)10-12/h1-4,12H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJVSALVNBYIDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

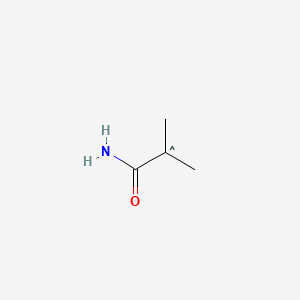

C1=CC(=CC=C1CC(=O)NO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B3255694.png)

![5-Phenyl-1H-benzo[d][1,2,3]triazole](/img/structure/B3255702.png)

![1-[(4-Aminophenyl)methyl]piperidine-2,6-dione](/img/structure/B3255710.png)

![2-[4-(Dimethylamino)phenyl]propanoic acid](/img/structure/B3255725.png)

![6-Methyl-2,3-diphenylbenzo[b]thiophene](/img/structure/B3255747.png)

![6,7-dihydro-4H-pyrano[4,3-d]thiazole](/img/structure/B3255784.png)